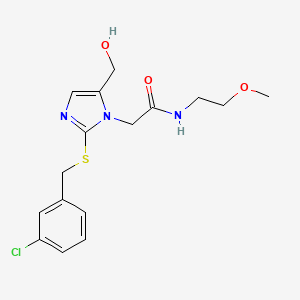

2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide

Descripción

This compound is a synthetic imidazole derivative featuring a 3-chlorobenzylthio substituent at the 2-position of the imidazole ring, a hydroxymethyl group at the 5-position, and an N-(2-methoxyethyl)acetamide side chain. Key structural elements such as the imidazole core, thioether linkage, and substituted acetamide group are common in medicinal chemistry for modulating solubility, target binding, and metabolic stability.

Propiedades

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O3S/c1-23-6-5-18-15(22)9-20-14(10-21)8-19-16(20)24-11-12-3-2-4-13(17)7-12/h2-4,7-8,21H,5-6,9-11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGCXQJMWQTQCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=CN=C1SCC2=CC(=CC=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide , with the molecular formula and a molecular weight of approximately 311.78 g/mol, has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

- Introduction of the Chlorobenzyl Thioether Group : This step is accomplished via nucleophilic substitution reactions.

- Hydroxymethylation : The hydroxymethyl group is introduced using formaldehyde or similar reagents.

- Amide Bond Formation : The final step involves attaching the methoxyethyl moiety through an acylation reaction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives containing imidazole rings, such as this compound, possess significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 25 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

The above table summarizes the antimicrobial efficacy observed in laboratory settings, indicating that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungi, including Candida albicans and Aspergillus niger. Research suggests that imidazole derivatives can disrupt fungal cell membranes or inhibit ergosterol biosynthesis, leading to cell death .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism likely involves interference with enzyme activity critical for cancer cell metabolism and survival .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes crucial for microbial growth and cancer cell proliferation.

- Disruption of Cellular Processes : By interfering with metabolic pathways, it can induce apoptosis in cancer cells and inhibit growth in microorganisms.

Case Studies

Several studies have focused on the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Efficacy Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus, E. coli, and B. subtilis. The results indicated that certain derivatives had significant zones of inhibition compared to standard antibiotics .

- Anticancer Activity Research : A recent study explored the effects of imidazole compounds on human cancer cell lines, demonstrating that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with derivatives reported in the evidence, particularly in the imidazole and acetamide frameworks. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Thioether Linkage : The 3-chlorobenzylthio group in the target compound is analogous to the 4-chlorobenzylthio group in Compound 5j (). Chlorinated aromatic thioethers are associated with improved lipophilicity and membrane penetration, critical for intracellular target engagement .

- Hydroxymethyl vs. Methylthio : The 5-hydroxymethyl group in the target compound contrasts with methylthio or ethylthio groups in (e.g., 5f, 5g). Hydroxymethyl may enhance aqueous solubility but reduce metabolic stability compared to alkylthio substituents .

- Acetamide Side Chain: The N-(2-methoxyethyl)acetamide moiety is distinct from thiazole- or isoxazole-linked acetamides (). Methoxyethyl groups are known to improve pharmacokinetic profiles by balancing hydrophilicity and passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.